2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl-; 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, Methyl Ether; 5-(Methoxymethyl)-1-phenyl-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- involves several steps. One common method includes the reaction of 5-hydroxymethyl-2(1H)-pyridinone with methanol in the presence of an acid catalyst to form the methyl ether derivative . The reaction conditions typically involve refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. As a metabolite of Pirfenidone, it may exert its effects by modulating the activity of certain enzymes or receptors involved in cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to influence pathways related to inflammation and fibrosis .
Comparison with Similar Compounds
Similar Compounds
Pirfenidone: The parent compound from which 2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- is derived.
2(1H)-Pyridinone derivatives: Other derivatives of 2(1H)-Pyridinone with different substituents on the pyridone ring.
Uniqueness
2(1H)-Pyridinone, 5-(methoxymethyl)-1-phenyl- is unique due to its specific methoxymethyl and phenyl substituents, which confer distinct chemical and biological properties. Its role as a metabolite of Pirfenidone also highlights its relevance in medical research .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-(methoxymethyl)-1-phenylpyridin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-16-10-11-7-8-13(15)14(9-11)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
ZTXAUNYKSHLMSH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN(C(=O)C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.